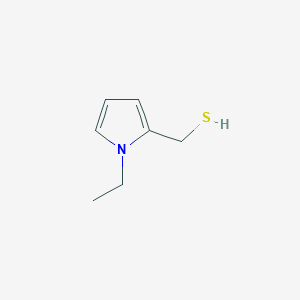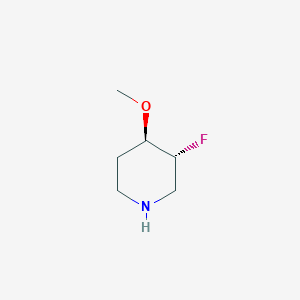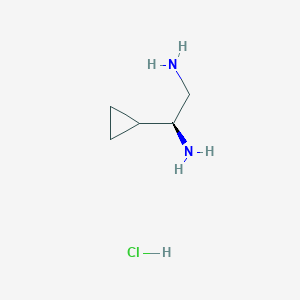
(R)-N-Isopropylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Isopropylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of a pyrrolidine ring, with the amine group located at the third position of the ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Isopropylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. A typical synthetic route may include the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Chiral Resolution: The racemic mixture of the pyrrolidine derivative is subjected to chiral resolution using chiral acids or bases to obtain the ®-enantiomer.
Isopropylation: The ®-pyrrolidine derivative is then reacted with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom.
Amine Formation: The final step involves the reduction of the intermediate compound to form ®-N-Isopropylpyrrolidin-3-amine.
Industrial Production Methods
Industrial production of ®-N-Isopropylpyrrolidin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Isopropylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the pyrrolidine ring.
Acylation: The compound can undergo acylation reactions to form amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and alkylating agents are typical reagents for substitution reactions.
Acylation: Acyl chlorides and anhydrides are commonly used in acylation reactions.
Major Products
The major products formed from these reactions include imines, secondary and tertiary amines, substituted pyrrolidines, and amides.
Applications De Recherche Scientifique
®-N-Isopropylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ®-N-Isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-Isopropylpyrrolidin-3-amine
- N-Methylpyrrolidin-3-amine
- N-Ethylpyrrolidin-3-amine
Uniqueness
®-N-Isopropylpyrrolidin-3-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial for applications requiring high selectivity and specificity, such as in pharmaceutical synthesis and chiral catalysis.
Propriétés
Numéro CAS |
854140-09-3 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(3R)-N-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
FUOPYXYKWKCPLR-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)N[C@@H]1CCNC1 |
SMILES canonique |
CC(C)NC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)

![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)






![7-Methyloxazolo[4,5-c]pyridine](/img/structure/B11922520.png)


